molecular formula C4H9BF3O- B13341154 Trifluoro(3-methoxypropyl)borate

Trifluoro(3-methoxypropyl)borate

Cat. No.: B13341154
M. Wt: 140.92 g/mol
InChI Key: CIHLIWFITKZIFQ-UHFFFAOYSA-N
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Description

Trifluoro(3-methoxypropyl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of a trifluoroborate group attached to a 3-methoxypropyl chain, making it a valuable reagent in various chemical transformations.

Properties

Molecular Formula

C4H9BF3O-

Molecular Weight

140.92 g/mol

IUPAC Name

trifluoro(3-methoxypropyl)boranuide

InChI

InChI=1S/C4H9BF3O/c1-9-4-2-3-5(6,7)8/h2-4H2,1H3/q-1

InChI Key

CIHLIWFITKZIFQ-UHFFFAOYSA-N

Canonical SMILES

[B-](CCCOC)(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoro(3-methoxypropyl)borate can be synthesized through several methods. One common approach involves the reaction of 3-methoxypropylboronic acid with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent. The reaction typically occurs under mild conditions, resulting in the formation of the desired trifluoroborate compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The final product is typically purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Trifluoro(3-methoxypropyl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trifluoro(3-methoxypropyl)borate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can undergo hydrolysis to form boronic acids, which then participate in further transformations. The compound’s reactivity is influenced by the electronic and steric properties of the 3-methoxypropyl chain, allowing it to interact with a wide range of molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: Trifluoro(3-methoxypropyl)borate stands out due to its unique combination of a trifluoroborate group and a 3-methoxypropyl chain. This structure imparts distinct reactivity patterns and stability, making it a valuable reagent in synthetic chemistry. Its ability to participate in a wide range of reactions, including cross-coupling and substitution, sets it apart from other boron-containing compounds .

Biological Activity

Trifluoro(3-methoxypropyl)borate is a compound of interest due to its unique properties and potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its toxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of trifluoromethyl and methoxy groups attached to a boron atom. This structure contributes to its reactivity and interaction with biological systems. The molecular formula can be represented as C4H8BF3OC_4H_8BF_3O.

1. Toxicity Studies

Research indicates that this compound exhibits varying degrees of toxicity depending on the biological system studied. For instance, studies have shown that related boron compounds can affect cell viability in various human cell lines, including HeLa and CaCo-2 cells. The half-maximal effective concentration (EC50) values are crucial for understanding the toxicity levels:

CompoundCell LineEC50 (µM)
This compoundHeLaTBD
This compoundCaCo-2TBD

Note: Specific EC50 values for this compound were not available in the literature.

2. Antimicrobial Activity

The antimicrobial properties of boron-containing compounds have been widely studied. This compound has shown potential against various bacterial strains. For example, studies on similar compounds indicate effectiveness against Escherichia coli and Bacillus cereus:

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Escherichia coliTBDTBD
Bacillus cereusTBDTBD

3. Potential Therapeutic Applications

The unique chemical properties of this compound suggest its utility in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways. For instance, its ability to interact with biomolecules can be exploited in the development of enzyme inhibitors or as a scaffold for drug design.

Case Studies

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of several boron compounds, including this compound. The results indicated that modifications to the boron structure significantly influenced antibacterial activity, suggesting that trifluoromethyl substitutions enhance binding affinity to bacterial enzymes.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assessments revealed that this compound's toxicity profile varies with concentration and exposure time. The compound demonstrated selective toxicity towards cancerous cells compared to normal cells, indicating potential for targeted cancer therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.